

α -Tosylbenzyl isocyanide chemical structure and properties

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Compound of Interest

Compound Name: *α -Tosylbenzyl isocyanide*

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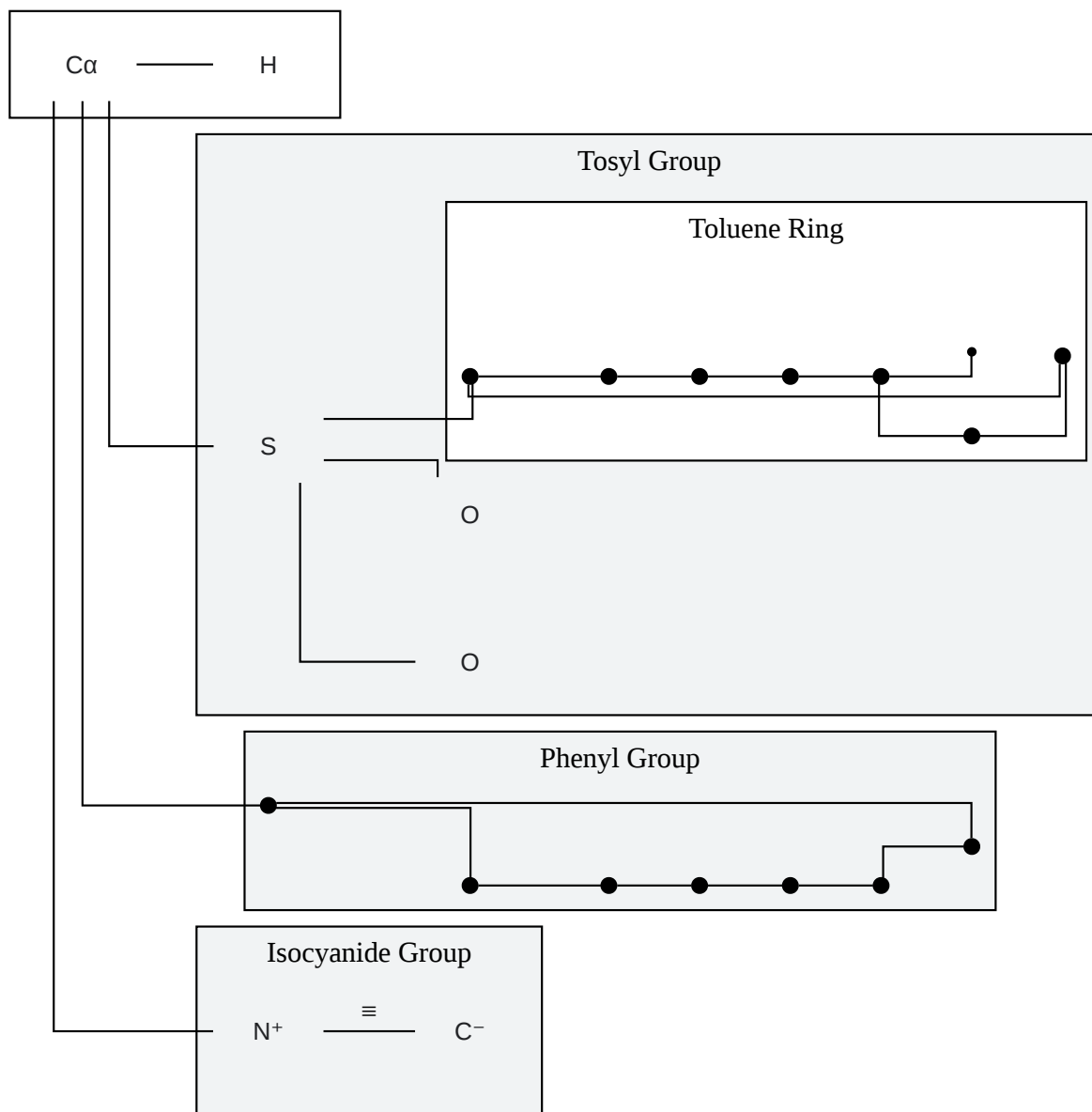
An In-depth Technical Guide to α -Tosylbenzyl Isocyanide

Introduction

α -Tosylbenzyl isocyanide, also known by its IUPAC name 1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene, is a versatile organic reagent.^[1] It belongs to the family of substituted tosylmethyl isocyanide (TosMIC) reagents, which are invaluable building blocks in synthetic organic chemistry.^[2] These compounds are particularly noted for their role in the construction of various heterocyclic molecules, many of which form the core scaffolds of pharmaceutical agents.^{[2][3][4]} This guide provides a detailed overview of the chemical structure, properties, synthesis, and applications of α -tosylbenzyl isocyanide for researchers and professionals in drug development.

Chemical Structure and Identification

α -Tosylbenzyl isocyanide features a central carbon atom bonded to a phenyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group acts as a good leaving group and enhances the acidity of the alpha-proton, while the isocyanide group provides a unique point of reactivity.^{[5][6]}



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Caption: Chemical structure of α -Tosylbenzyl isocyanide.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene [1]
Synonyms	(1-PHENYL-1-TOSYL)METHYL ISOCYANIDE, alpha-(p-Toluenesulfonyl)benzyl Isocyanide [1] [7]
CAS Number	36635-66-2 [1] [7]
Molecular Formula	C ₁₅ H ₁₃ NO ₂ S [1] [7]
Molecular Weight	271.3 g/mol [1]

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-][\[1\]](#) |

Physicochemical and Spectroscopic Properties

α-Tosylbenzyl isocyanide is a solid at room temperature.[\[2\]](#) It is thermally unstable at elevated temperatures (above 80°C) and should be handled with care, avoiding heating above 35-40°C.[\[2\]](#)

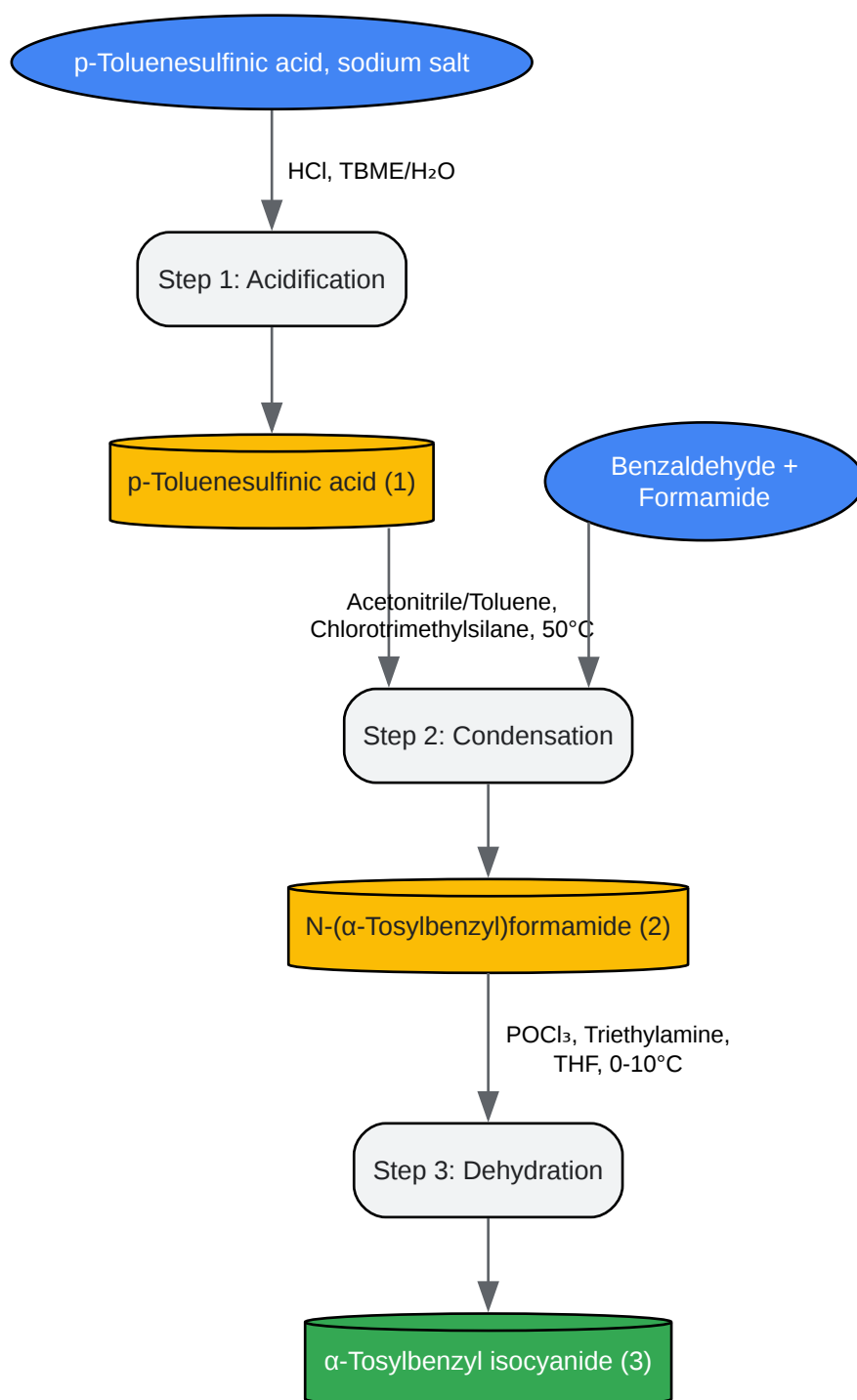
Table 2: Physical and Spectroscopic Properties

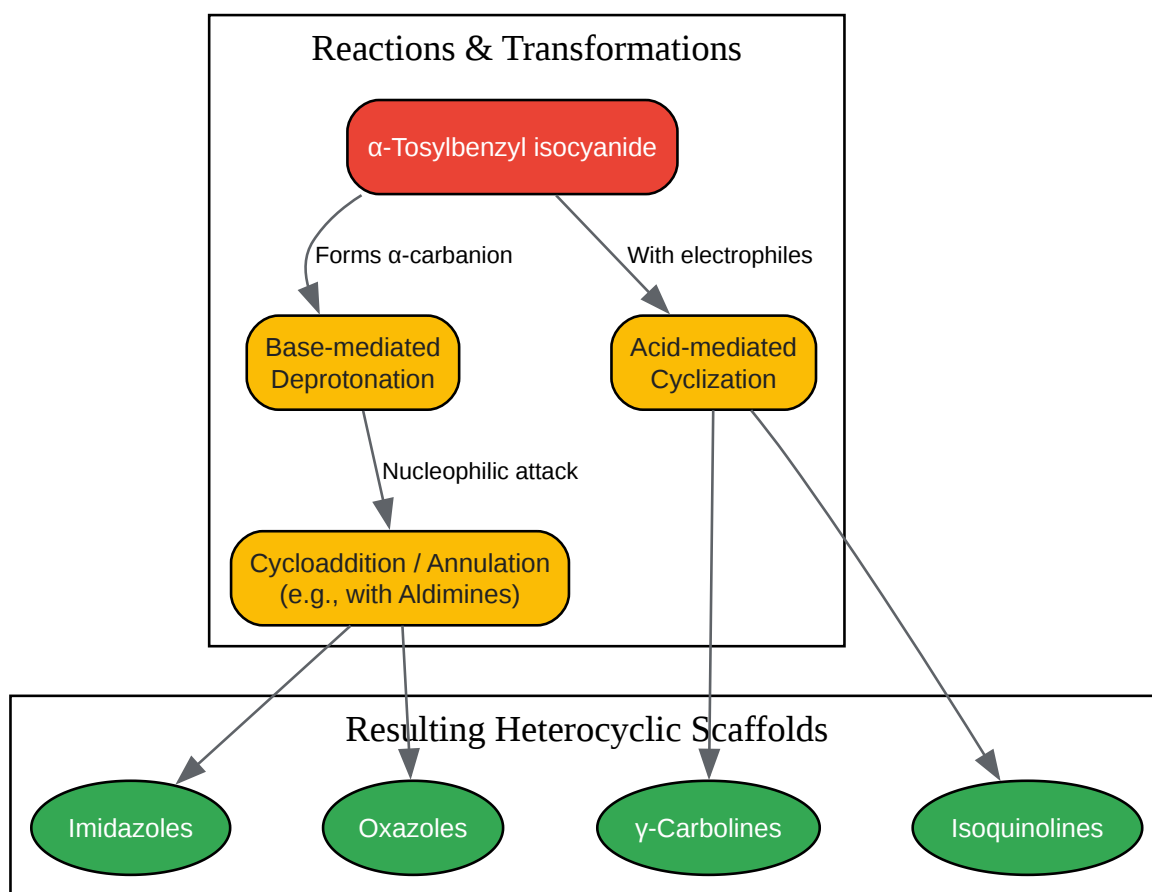
Property	Value	Reference
Appearance	Beige solid	[2]
Melting Point	145°C (decomposes)	[2]
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	2131 (N≡C stretch), 1331 (SO ₂ asym. stretch), 1158 (SO ₂ sym. stretch)	[2]
¹ H NMR (300 MHz, CDCl ₃ , δ ppm)	2.45 (s, 3H, CH ₃), 5.61 (s, 1H, α-H), 7.39 (m, 7H, Ar-H), 7.59 (d, 2H, J=8.2, Ar-H)	[2]
¹³ C NMR (75 MHz, CDCl ₃ , δ ppm)	21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4	[2]
Elemental Analysis (Calcd.)	C, 66.40%; H, 4.83%; N, 5.16%	[2]

| Elemental Analysis (Found) | C, 66.42%; H, 4.88%; N, 5.13% |[2] |

Synthesis and Experimental Protocols

The synthesis of α-tosylbenzyl isocyanide is a multi-step process that begins with commercially available starting materials. A reliable procedure is documented in Organic Syntheses, which involves the preparation of an intermediate formamide followed by dehydration.[2]





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